molecular formula C8H4Br2N2 B11749364 1,4-Dibromo-2,7-naphthyridine

1,4-Dibromo-2,7-naphthyridine

Cat. No.: B11749364
M. Wt: 287.94 g/mol
InChI Key: ISRNDMMIWGPXFH-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dibromo-2,7-naphthyridine typically involves the bromination of 2,7-naphthyridine. One common method is the reaction of 2,7-naphthyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,7-naphthyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with methoxy or tert-butyl groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,4-dimethoxy-2,7-naphthyridine, while oxidation with potassium permanganate can produce this compound-3,6-dione.

Scientific Research Applications

1,4-Dibromo-2,7-naphthyridine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific photochemical properties, such as light-emitting diodes and dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,7-naphthyridine and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: Known for its diverse biological activities and used in the synthesis of various pharmaceuticals.

    2,7-Difunctionalized-1,8-Naphthyridines: These compounds have been studied for their potential medicinal activities and use as binding units in molecular design.

Uniqueness

1,4-Dibromo-2,7-naphthyridine is unique due to the presence of bromine atoms at specific positions, which can significantly influence its reactivity and potential applications. This makes it a valuable compound for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

1,4-dibromo-2,7-naphthyridine

InChI

InChI=1S/C8H4Br2N2/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H

InChI Key

ISRNDMMIWGPXFH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CN=C2Br)Br

Origin of Product

United States

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